

An In-depth Technical Guide on 4-Methoxy-5-nitropyridin-2(1H)-one

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Compound of Interest

Compound Name: 4-Methoxy-5-nitropyridin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties of **4-Methoxy-5-nitropyridin-2(1H)-one**, a key intermediate in the synthesis of various pharmacologically active compounds.

Core Molecular Data

The fundamental molecular characteristics of **4-Methoxy-5-nitropyridin-2(1H)-one** are summarized below. These data are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

Parameter	Value	Reference
Molecular Formula	C ₆ H ₆ N ₂ O ₄	[1] [2] [3]
Molecular Weight	170.12 g/mol	[1] [2] [3]
CAS Number	607373-82-0	[1] [4]
Synonyms	2-Hydroxy-4-methoxy-5-nitropyridine, 4-Methoxy-5-nitropyridin-2-ol	[1] [5]

Role in Synthesis

4-Methoxy-5-nitropyridin-2(1H)-one is a valuable building block in medicinal chemistry, primarily utilized in the preparation of kinase inhibitors. Notably, it serves as a precursor for the synthesis of Rho-Kinase (ROCK) inhibitors, which are investigated for their therapeutic potential in conditions such as hypertension and glaucoma. It is also used in the preparation of aminofurans as potent inhibitors of AKT kinase.^[1] The strategic placement of the methoxy and nitro groups on the pyridinone ring allows for diverse chemical modifications, making it a versatile intermediate in the development of targeted therapies.

Illustrative Experimental Protocol: Synthesis of a Related Pyridin-2(1H)-one Derivative

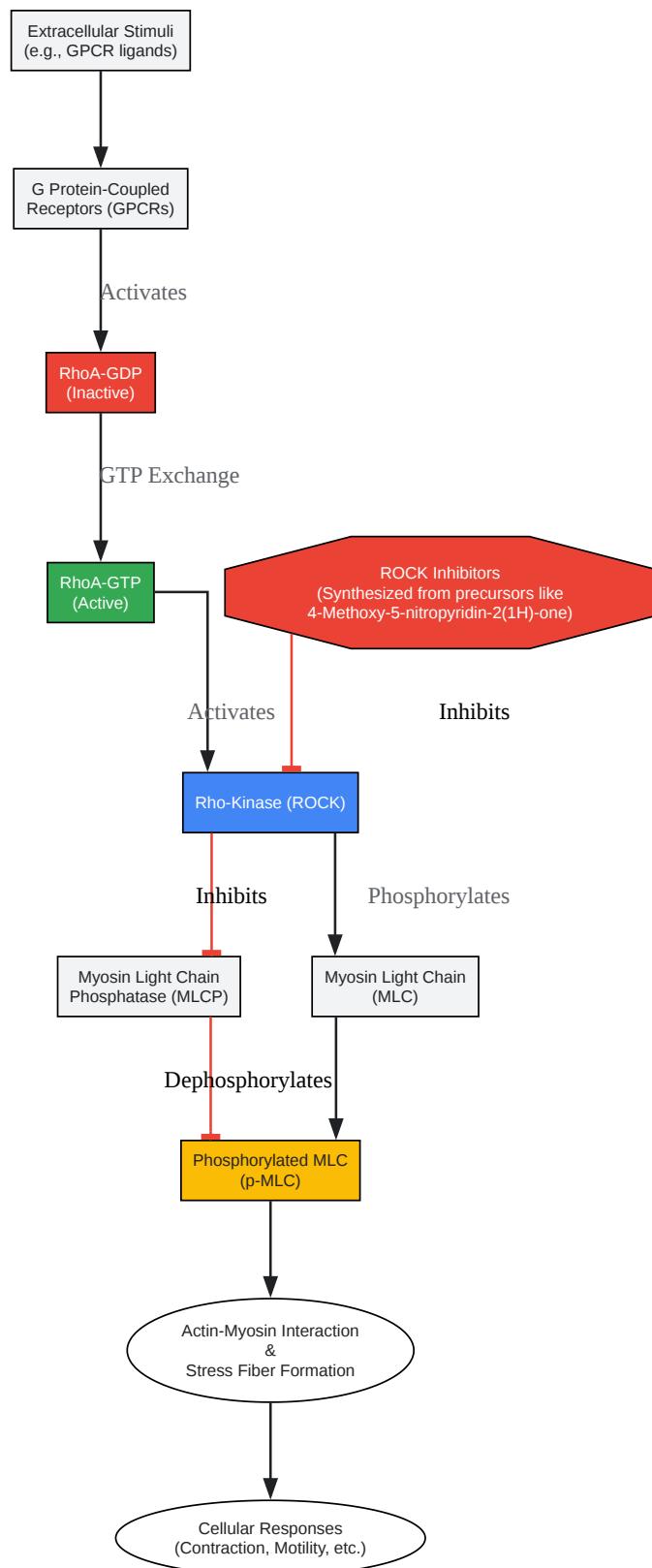
While a specific protocol for the synthesis of **4-Methoxy-5-nitropyridin-2(1H)-one** is not readily available in the public domain, a representative procedure for the methylation of a related pyridinone derivative is described in the literature. This illustrates a key transformation often employed in the synthesis of such compounds.

Procedure: O-Methylation of 3-Bromo-5-nitropyridin-2(1H)-one

To a solution of 3-bromo-5-nitropyridin-2(1H)-one (1.26 g, 5.75 mmol) in anhydrous toluene (57 mL) under an argon atmosphere, crushed silver(I) carbonate (Ag_2CO_3 , 2.15 g, 7.8 mmol, 1.4 equivalents) and methyl iodide (MeI, 3.52 mL, 57 mmol, 10 equivalents) are added. The resulting mixture is stirred at room temperature overnight. Following the reaction, the mixture is filtered through a pad of Celite, which is then washed with ethyl acetate. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: cyclohexane/EtOAc, 95:5 to 6:4) to yield the O-methylated product, 3-bromo-2-methoxy-5-nitropyridine.

Biological Context: The Rho-Kinase (ROCK) Signaling Pathway

Given its role as a precursor to ROCK inhibitors, understanding the Rho-Kinase signaling pathway is crucial for researchers in this field. The pathway is a key regulator of cellular contraction, motility, and morphology.

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Caption: The Rho-ROCK signaling pathway, a target for inhibitors derived from **4-Methoxy-5-nitropyridin-2(1H)-one**.

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